molecular formula C11H11N3OS B8715101 3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

Cat. No. B8715101
M. Wt: 233.29 g/mol
InChI Key: SKFFPRVYPQFIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-6-pyridin-4-ylpyrimidin-4-one

InChI

InChI=1S/C11H11N3OS/c1-14-10(15)7-9(13-11(14)16-2)8-3-5-12-6-4-8/h3-7H,1-2H3

InChI Key

SKFFPRVYPQFIAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2-liter 3-neck round bottom flask equipped with a nitrogen line, mechanical stirrer, and a wet ice bath was stirred a solution of ethyl acetate (58 mL, 600 mmol) and 4-cyanopyridine (62.4 g, 600 mmol) in 600 mL dry dimethylformamide at 0° C. Solid potassium bis(trimethylsilyl)amide (95%, 78.9 g, 660 mmol) added over a course of 5 min via a powder addition funnel. The dark red solution was stirred for 60 min at 0° C. Methylthioisocyanate (43.8 g, 600 mmol) in 20 mL dry dimethylformamide was added to the reaction. After 10 min a precipitate appeared. The reaction was mechanically stirred at 0° C. for 90 min. Iodomethane (37.6 mL, 600 mL) was added over a 2 min period. The precipitate dissolved during the addition followed by a new heavy precipitate. The mechanical stirrer was removed and the flask was swirled by hand. The solid was collected by filtration then washed with water, 100 mL cold ethanol, and 100 mL diethylether. The product was air dried for 3 days. M+1=234. NMR (CDCl3) s (3H; 2.7 ppm), s (3H; 3.6 ppm), s (1H; 6.7 ppm), d (2H; 7.8 ppm), d (2H; 8.7 ppm).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Name
Methylthioisocyanate
Quantity
43.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
37.6 mL
Type
reactant
Reaction Step Four

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